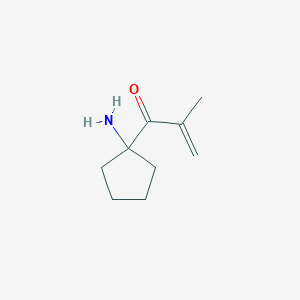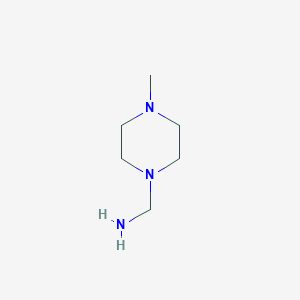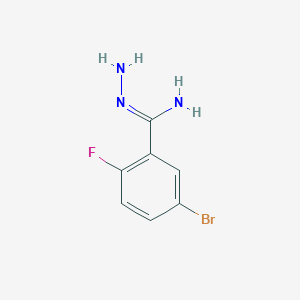
N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine: is a chemical compound that belongs to the class of imidazoline derivatives This compound is characterized by the presence of a fluorophenyl group attached to the imidazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazoline ring. The reaction can be summarized as follows:
Starting Materials: 3-fluoroaniline, glyoxal, ammonium acetate.
Reaction Conditions: Reflux in ethanol.
Product: this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions.
Major Products Formed:
Oxidation: Imidazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a ligand for imidazoline receptors. It is used in binding studies to understand receptor-ligand interactions and to develop new therapeutic agents targeting these receptors.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as an antihypertensive agent due to its interaction with imidazoline receptors.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with imidazoline receptors. These receptors are involved in the regulation of blood pressure and other physiological processes. The compound binds to these receptors, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with imidazoline receptors is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- N-(3-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine
- N-(3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Comparison: N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of the fluorine atom in the phenyl ring This fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions
Eigenschaften
Molekularformel |
C9H10FN3 |
|---|---|
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10FN3/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5H2,(H2,11,12,13) |
InChI-Schlüssel |
CZPBBJWRHWAPIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)


![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)
